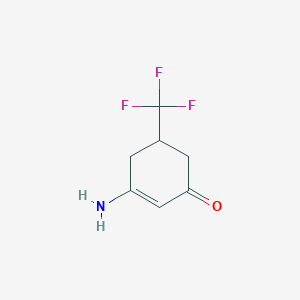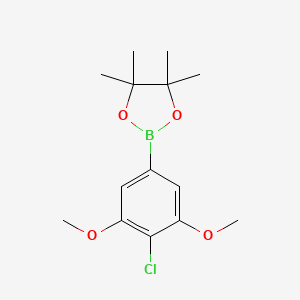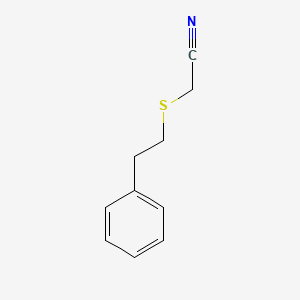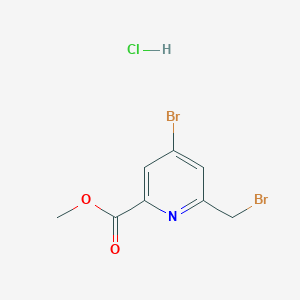
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride is a chemical compound that belongs to the class of picolinates It is characterized by the presence of bromine atoms at the 4 and 6 positions of the picolinate ring, along with a methyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride typically involves a multi-step process. One common method starts with the bromination of methyl picolinate to introduce bromine atoms at the desired positions. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the ester group to an alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Major Products
Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols
Wissenschaftliche Forschungsanwendungen
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates with antimicrobial or anticancer properties.
Material Science: It is employed in the preparation of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and ester group play crucial roles in its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 6-(bromomethyl)picolinate: Similar structure but with bromine at the 6 position only.
Methyl 4-bromo-6-(tert-butyl)picolinate: Contains a tert-butyl group instead of a bromomethyl group.
Uniqueness
Methyl 4-bromo-6-(bromomethyl)picolinate hydrochloride is unique due to the presence of two bromine atoms at specific positions, which allows for diverse chemical modifications. This makes it a valuable intermediate in organic synthesis and drug development .
Eigenschaften
Molekularformel |
C8H8Br2ClNO2 |
|---|---|
Molekulargewicht |
345.41 g/mol |
IUPAC-Name |
methyl 4-bromo-6-(bromomethyl)pyridine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H7Br2NO2.ClH/c1-13-8(12)7-3-5(10)2-6(4-9)11-7;/h2-3H,4H2,1H3;1H |
InChI-Schlüssel |
PQPMEHVIVNUONK-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)CBr)Br.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


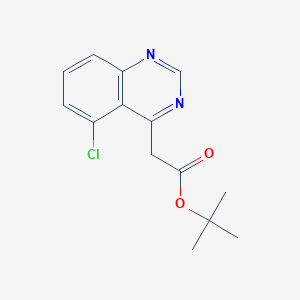

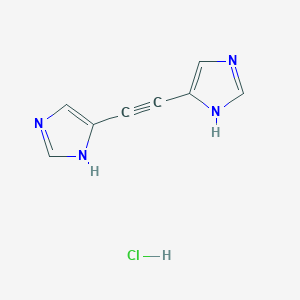
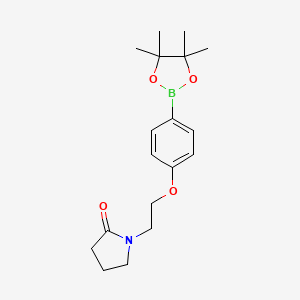
![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[4-(methylthio)phenoxy]-](/img/structure/B13728403.png)
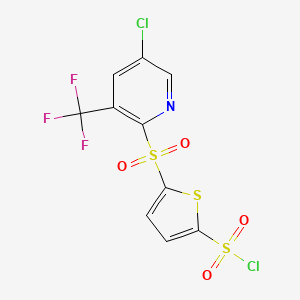
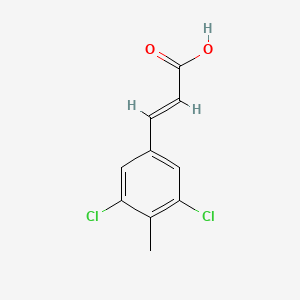
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)

![Ethyl 2-(6-bromo-1,5-dihydroimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B13728446.png)
![(13S,17r)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B13728451.png)
